4alpha,6alpha-Dihydroxyeudesm-11(13)-en-12,8beta-olide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4alpha,6alpha-Dihydroxyeudesm-11(13)-en-12,8beta-olide is a naturally occurring sesquiterpene lactone Sesquiterpene lactones are a diverse group of naturally occurring compounds known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4alpha,6alpha-Dihydroxyeudesm-11(13)-en-12,8beta-olide typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes the formation of the eudesmane skeleton, followed by the introduction of hydroxyl groups at the 4alpha and 6alpha positions, and the formation of the lactone ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as plants that produce sesquiterpene lactones. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4alpha,6alpha-Dihydroxyeudesm-11(13)-en-12,8beta-olide can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms, often leading to the formation of more complex oxygenated derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially converting the lactone ring into a different functional group.
Substitution: Replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts that facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more hydroxylated derivatives, while reduction could produce simpler alcohols or hydrocarbons.
Scientific Research Applications
4alpha,6alpha-Dihydroxyeudesm-11(13)-en-12,8beta-olide has several scientific research applications:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4alpha,6alpha-Dihydroxyeudesm-11(13)-en-12,8beta-olide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
4alpha,6alpha-Dihydroxyeudesm-11(13)-en-12,8beta-olide can be compared with other sesquiterpene lactones, such as:
Artemisinin: Known for its antimalarial properties.
Parthenolide: Studied for its anti-inflammatory and anticancer activities.
Helenalin: Investigated for its anti-inflammatory effects.
The uniqueness of this compound lies in its specific structure and the distinct biological activities it exhibits, which may differ from those of other similar compounds.
Properties
IUPAC Name |
4,5-dihydroxy-5,8a-dimethyl-3-methylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-8-10-9(19-13(8)17)7-14(2)5-4-6-15(3,18)12(14)11(10)16/h9-12,16,18H,1,4-7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIDZLOHKIJPTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1C(C3C(C2)OC(=O)C3=C)O)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.